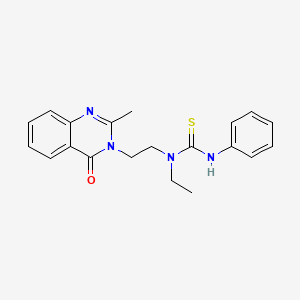

Thiourea, N-ethyl-N-(2-(2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N'-phenyl-

Description

Chemical Structure: The compound features a 2-methyl-4-oxo-3(4H)-quinazolinyl core substituted with an ethyl group at the N3 position. A thiourea moiety (-N-C(=S)-N-) links the quinazolinone to an ethyl and phenyl group, forming the full structure: C21H23IN4OS (IUPAC: 1-ethyl-1-[2-(2-ethyl-6-iodo-4-oxoquinazolin-3-yl)ethyl]-3-phenylthiourea) .

Properties

CAS No. |

77301-04-3 |

|---|---|

Molecular Formula |

C20H22N4OS |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

1-ethyl-1-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]-3-phenylthiourea |

InChI |

InChI=1S/C20H22N4OS/c1-3-23(20(26)22-16-9-5-4-6-10-16)13-14-24-15(2)21-18-12-8-7-11-17(18)19(24)25/h4-12H,3,13-14H2,1-2H3,(H,22,26) |

InChI Key |

BTPFZJXDJVKDTF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCN1C(=NC2=CC=CC=C2C1=O)C)C(=S)NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-ethyl-N-(2-(2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N’-phenyl- typically involves multiple steps. One common method includes the reaction of 2-methyl-4-oxo-3(4H)-quinazolinyl ethylamine with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-ethyl-N-(2-(2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N’-phenyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, alcohols, or halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Thiourea, N-ethyl-N-(2-(2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N’-phenyl- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Thiourea, N-ethyl-N-(2-(2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N’-phenyl- involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Key Features :

- Substituents: Ethyl Group: At the N3 position of the quinazolinone. Iodo Substituent: At the C6 position of the quinazolinone, contributing to electronic effects. Thiourea Bridge: Connects the quinazolinone to an ethyl and phenyl group, enabling diverse intermolecular interactions (e.g., hydrogen bonding via -NH and C=S).

Comparison with Structural Analogues

Substituent Variations on the Quinazolinone Core

Key Observations :

- Halogen Effects : The target compound’s 6-iodo substituent may enhance polarizability and van der Waals interactions compared to trifluoromethyl (3g) or chloro (4a) groups. Bromo substituents () increase molecular weight and steric hindrance.

- The phenyl group in the target compound may enhance lipophilicity compared to chlorophenyl analogues.

Hydrogen Bonding and Structural Interactions

- Intramolecular H-Bonding : In analogues like 4a (), the quinazolinyl NH group (δ ~14 ppm in 1H NMR) participates in hydrogen bonding with the C=O group, stabilizing the planar structure . Similar interactions are likely in the target compound.

- Intermolecular H-Bonding : Thiourea derivatives (e.g., ) form dimers via N-H···S bonds (distance ~1.86–1.94 Å). The target compound’s thiourea moiety may exhibit similar behavior, influencing crystal packing and solubility .

Physicochemical Properties

- Collision Cross-Section (CCS) : The target compound’s CCS for [M+H]+ is 209.3 Ų , comparable to smaller thioureas (e.g., ~200–220 Ų for similar molecular weights). Brominated analogues () likely have higher CCS due to increased mass.

- Melting Points: Analogues with electron-withdrawing groups (e.g., 3g: 231–233°C) exhibit higher melting points than non-halogenated derivatives (e.g., 4c: 201–203°C) . The target compound’s iodine substituent may elevate its m.p. compared to non-halogenated analogues.

Biological Activity

Thiourea, N-ethyl-N-(2-(2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N'-phenyl- (commonly referred to as the compound) is a thiourea derivative characterized by its unique structure, which incorporates a quinazoline moiety. This structure is associated with various biological activities, particularly in the field of cancer research. Below is a detailed overview of its biological activity, supported by data tables and relevant findings from various studies.

Structural Overview

The compound has the molecular formula and features both ethyl and phenyl groups attached to the thiourea nitrogen atoms. The presence of the quinazoline core enhances its biological potential, making it a subject of interest in medicinal chemistry.

Antitumor Properties

Research indicates that thiourea derivatives, particularly those containing quinazoline structures, exhibit significant antitumor activity. The compound has been shown to inhibit the growth of various cancer cell lines, including:

- HEPG2 (liver cancer)

- MCF-7 (breast cancer)

The mechanism of action may involve the inhibition of specific enzymes or pathways critical for tumor growth and proliferation. For instance, quinazoline derivatives are known to interfere with the activity of kinases involved in cell signaling pathways that promote cancer cell survival and proliferation.

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiourea, N,N-Diethyl-N'-phenylthiourea | Two ethyl groups and a phenyl group | Anticancer activity |

| 2-Methylquinazolin-4(3H)-one | Quinazoline core without thiourea | Antitumor properties |

| Phenylthiourea | Simple phenylthiourea structure | Enzyme inhibition |

The combination of a quinazoline core with thiourea functionality in the compound potentially enhances its biological activity compared to simpler analogs.

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability in HEPG2 and MCF-7 cells, indicating its potential as an anticancer agent.

- Mechanistic Insights : Further investigations revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death.

- Synergistic Effects : The compound has also been evaluated for its potential synergistic effects when combined with other chemotherapeutic agents, showing enhanced efficacy in reducing tumor cell viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.